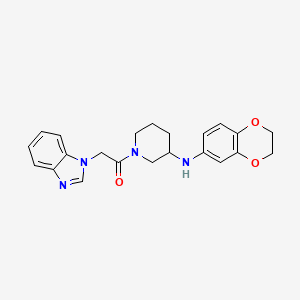![molecular formula C19H23N3O3S B3813391 1-(2-methoxyethyl)-6-oxo-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-3-piperidinecarboxamide](/img/structure/B3813391.png)
1-(2-methoxyethyl)-6-oxo-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-3-piperidinecarboxamide
Overview
Description
Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They are a basic scaffold found in many natural compounds such as vitamin B1-thiamine, alkaloids, anabolic steroids, flavones . Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Synthesis Analysis
The synthesis of thiazole derivatives often involves the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system, carried out in the presence of tetrabutylammonium fluoride under mild conditions .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
The chemical reactions of thiazole derivatives often involve modifications at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Mechanism of Action
Future Directions
The future directions in the field of thiazole derivatives involve the design and development of different thiazole derivatives to act as potent drug molecules with lesser side effects . This includes the ongoing development of new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
properties
IUPAC Name |
1-(2-methoxyethyl)-6-oxo-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-25-10-9-22-12-15(7-8-17(22)23)18(24)20-11-16-13-26-19(21-16)14-5-3-2-4-6-14/h2-6,13,15H,7-12H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAOOFFYUKKKTNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CC(CCC1=O)C(=O)NCC2=CSC(=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxyethyl)-6-oxo-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-3-piperidinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-{[4-(1-hydroxy-3-methylbutyl)piperidin-1-yl]methyl}phenyl)ethanone](/img/structure/B3813314.png)
![2-[({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)(isopropyl)amino]ethanol](/img/structure/B3813319.png)
![[2-(4-fluoro-2-methoxyphenyl)pyridin-4-yl]methanol](/img/structure/B3813322.png)
![4-benzyl-3-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-2-piperazinone](/img/structure/B3813333.png)
![1-(2,3-difluorobenzyl)-3-hydroxy-3-({[(6-methyl-2-pyridinyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B3813335.png)
![3-{1-[(3-chloro-2-thienyl)carbonyl]-3-piperidinyl}-N-cyclopropylpropanamide](/img/structure/B3813349.png)
![2-(2-methoxyethyl)-N-[2-phenyl-2-(1-piperidinyl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B3813351.png)
![2-(dimethylamino)-N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-(3-methylphenyl)acetamide](/img/structure/B3813352.png)
![3-{2-[4-(2-pyrimidinyloxy)benzyl]-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl}phenol](/img/structure/B3813363.png)
![N-({1-[2-(allyloxy)benzyl]-3-piperidinyl}methyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B3813364.png)
![N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-3-(3,4-dimethyl-1H-pyrazol-5-yl)propanamide](/img/structure/B3813371.png)
![2-(2-aminoethyl)-N-[3-(tetrahydro-3-furanyl)propyl]-4-quinazolinamine dihydrochloride](/img/structure/B3813381.png)
![N-[2-(diethylamino)ethyl]-N-ethyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B3813384.png)
